molecular formula C17H16O2 B5874748 MFCD00559962

MFCD00559962

Cat. No.: B5874748
M. Wt: 252.31 g/mol
InChI Key: ANYCMKVVFXZBSW-UHFFFAOYSA-N
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Description

However, based on the available data for structurally related compounds (e.g., CAS 1046861-20-4 and CAS 1761-61-1), we infer that it belongs to a class of halogenated aromatic boronic acids or esters, which are critical intermediates in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry applications. Such compounds are typically characterized by their molecular stability, tunable reactivity, and bioavailability profiles .

Properties

IUPAC Name

4-methoxy-4-methyl-1-naphthalen-1-ylpent-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-17(2,19-3)12-11-16(18)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYCMKVVFXZBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(=O)C1=CC=CC2=CC=CC=C21)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00559962 involves several steps, each requiring specific reaction conditions and reagents. The primary synthetic route includes:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.

    Intermediate Steps: These steps often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired chemical transformations.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:

    Reaction Optimization: Adjusting reaction parameters to maximize yield and minimize by-products.

    Safety Measures: Implementing safety protocols to handle hazardous reagents and conditions.

    Quality Control: Ensuring the final product meets industry standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

MFCD00559962 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new functionalized derivatives of this compound.

Scientific Research Applications

MFCD00559962 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of MFCD00559962 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

The following analysis compares two representative compounds from the evidence—CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330)—with their structurally similar analogs.

Structural and Physicochemical Properties
Parameter CAS 1046861-20-4 CAS 1761-61-1 (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 201.02 g/mol 235.27 g/mol 269.72 g/mol
Log Po/w (XLOGP3) 2.15 2.15 (estimated) 2.15 2.89
Solubility (ESOL) 0.24 mg/mL 0.687 mg/mL 0.24 mg/mL 0.12 mg/mL
TPSA 40.46 Ų 37.30 Ų 40.46 Ų 40.46 Ų
Bioavailability Score 0.55 0.55 0.55 0.55

Key Observations :

  • CAS 1046861-20-4 exhibits higher halogen diversity (Br, Cl) and a boronic acid group, enhancing its reactivity in cross-coupling reactions compared to CAS 1761-61-1 , which lacks a boronic acid moiety .
  • The Log Po/w values indicate that CAS 1761-61-1 (XLOGP3: 2.15) has similar lipophilicity to CAS 1046861-20-4 , but its higher solubility (0.687 mg/mL vs. 0.24 mg/mL) suggests better aqueous compatibility for pharmaceutical formulations .
  • Both compounds share a low bioavailability score (0.55), typical of boronic acids due to their polar functional groups and moderate GI absorption .

Key Observations :

  • CAS 1046861-20-4 employs a palladium-catalyzed cross-coupling protocol, standard for boronic acid synthesis, while CAS 1761-61-1 utilizes a green chemistry approach with recyclable A-FGO catalysts .
  • The high yield (98%) of CAS 1761-61-1 highlights the efficiency of A-FGO in facilitating condensation reactions, though its applicability to boronic acids remains untested .
Pharmacological and Bioavailability Profiles
Parameter CAS 1046861-20-4 CAS 1761-61-1
BBB Permeability Yes Not reported
P-gp Substrate No Not reported
CYP Inhibition No Not reported
Skin Permeability Log Kp: -6.21 cm/s Log Kp: Not reported

Key Observations :

  • CAS 1046861-20-4’s BBB permeability and non-inhibition of CYP enzymes make it a candidate for CNS-targeted drug development, whereas CAS 1761-61-1’s pharmacological data remain incomplete .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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